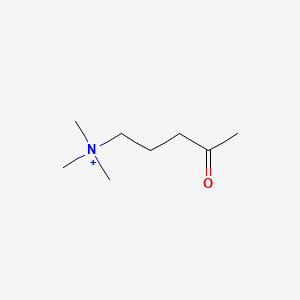
Trimethyl(4-oxopentyl)ammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-trimethyl-N-(4-oxopentyl)ammonium is a quaternary ammonium ion in which the substituents on nitrogen are methyl (three) and 4-oxopentyl.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Trimethyl(4-oxopentyl)ammonium has been studied for its antimicrobial properties. Research indicates that compounds with quaternary ammonium structures often exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, the compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .
Neurotransmitter Agonism
The crystal structure of this compound chloride has been analyzed to understand its interaction with neurotransmitter receptors. It has been suggested that this compound may act as an agonist for certain neurotransmitter pathways, which could have implications for treating neurological disorders .
Surfactant Applications
Due to its amphiphilic nature, this compound can function as a surfactant in various formulations. Its ability to reduce surface tension makes it useful in applications such as emulsifiers in cosmetic products and stabilizers in pharmaceutical formulations.
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored to enhance material properties. Studies have indicated that it can improve the mechanical strength and thermal stability of polymer composites, making it valuable in developing advanced materials .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various quaternary ammonium compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 0.1% w/v, indicating its potential as a potent antimicrobial agent .
Case Study 2: Neurological Applications
A research team conducted molecular docking studies to assess the binding affinity of this compound to neurotransmitter receptors. The findings suggested that the compound exhibits favorable interactions with serotonin receptors, supporting its potential use in developing treatments for depression and anxiety disorders .
Data Table: Summary of Applications
Propiedades
Número CAS |
25351-37-5 |
|---|---|
Fórmula molecular |
C8H18NO+ |
Peso molecular |
144.23 g/mol |
Nombre IUPAC |
trimethyl(4-oxopentyl)azanium |
InChI |
InChI=1S/C8H18NO/c1-8(10)6-5-7-9(2,3)4/h5-7H2,1-4H3/q+1 |
Clave InChI |
UKCYTFTWLWVZSO-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC[N+](C)(C)C |
SMILES canónico |
CC(=O)CCC[N+](C)(C)C |
Números CAS relacionados |
25351-18-2 (iodide) |
Sinónimos |
4-oxo-N,N,N-trimethylpentaminium chloride 4-oxo-N,N,N-trimethylpentanaminium iodide 5-TMAP 5-trimethylammonio-2-pentanone ketopentyltrimethylammonium KPTMA OTMA iodide trimethyl(4-oxopentyl)ammonium trimethyl(4-oxopentyl)ammonium chloride trimethyl(4-oxopentyl)ammonium iodide trimethyl(4-oxopentyl)ammonium perchlorate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















